5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Description
5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C25H22Cl2N2O2S and its molecular weight is 485.42. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) explored the computational and pharmacological potential of pyrazole novel derivatives, including compounds similar to 5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole. These compounds were evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. They showed various degrees of binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).
Synthesis and Chemiluminescence
Watanabe et al. (2010) investigated the synthesis of sulfanyl-substituted bicyclic dioxetanes, including derivatives related to the chemical . These compounds demonstrated base-induced chemiluminescence, suggesting potential applications in bioanalytical chemistry (Watanabe et al., 2010).
Corrosion Inhibition
Yadav et al. (2016) synthesized pyranopyrazole derivatives, which showed significant corrosion inhibition for mild steel in HCl solution. These derivatives, including structures similar to the chemical , displayed high inhibition efficiency, suggesting their potential use in corrosion protection (Yadav et al., 2016).
Synthesis, Characterization, and Biological Evaluation
Pillai et al. (2019) focused on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases containing pyrazole rings. These compounds demonstrated significant antioxidant and α-glucosidase inhibitory activities, indicating potential pharmaceutical applications (Pillai et al., 2019).
Synthesis and Biological Activity of Derivatives
Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, demonstrating a synergistic effect in combination with an antitumor drug. These findings suggest potential applications in chemotherapy (Kletskov et al., 2018).
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O2S/c1-29-25(32-24-21(26)9-6-10-22(24)27)20(23(28-29)18-7-4-3-5-8-18)16-31-15-17-11-13-19(30-2)14-12-17/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTPEOXGRFVFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)SC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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